N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
The synthesis of N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, chlorine, and trifluoromethyl substituents. Common reagents used in these reactions include halogenating agents, such as bromine and chlorine, and trifluoromethylating agents. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium iodide (for halogen exchange) and organometallic reagents (for carbon-carbon bond formation).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups in the molecule.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. Palladium catalysts are commonly used in these reactions.
Scientific Research Applications
N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated for its efficacy in treating various diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their reactivity and applications due to variations in their substituents. For example:
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide:
Chlorfenapyr: A related compound with a pyrrole core and similar halogen and trifluoromethyl substituents, used as an insecticide.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H10BrCl2F3N4O |
---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H10BrCl2F3N4O/c21-11-3-7-13(8-4-11)27-19(31)17-16(23)18-28-14(10-1-5-12(22)6-2-10)9-15(20(24,25)26)30(18)29-17/h1-9H,(H,27,31) |
InChI Key |
ORSPDKWSERKKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.